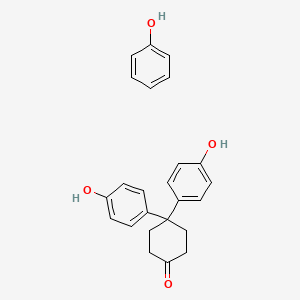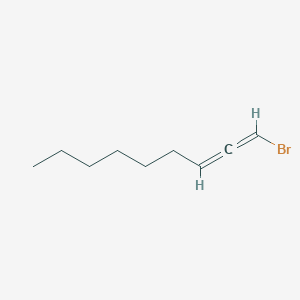
1-Bromonona-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromonona-1,2-diene is an organic compound characterized by the presence of a bromine atom and a diene structure. This compound is part of the broader class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
1-Bromonona-1,2-diene can be synthesized through several methods. One common approach involves the bromination of nona-1,2-diene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and yield.
Analyse Des Réactions Chimiques
1-Bromonona-1,2-diene undergoes a variety of chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr).
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles in reactions such as nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or other oxygenated derivatives. Reduction reactions can convert the double bonds into single bonds, leading to saturated compounds.
Common reagents used in these reactions include hydrogen bromide, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromonona-1,2-diene has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: The unique properties of this compound make it useful in the development of new materials, including polymers and advanced composites.
Biological Studies: Researchers use the compound to study the effects of brominated dienes on biological systems, including their potential as bioactive molecules.
Mécanisme D'action
The mechanism of action of 1-Bromonona-1,2-diene in chemical reactions involves the interaction of its double bonds with various reagents. In electrophilic addition reactions, the double bonds react with electrophiles to form carbocation intermediates, which then undergo further reactions to yield the final products . The presence of the bromine atom can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
1-Bromonona-1,2-diene can be compared to other similar compounds, such as:
1,2-Dibromonona-1,2-diene: This compound has two bromine atoms and exhibits different reactivity due to the presence of additional bromine.
Nona-1,2-diene: Lacking the bromine atom, this compound has different chemical properties and reactivity.
Other Brominated Dienes: Compounds like 1-Bromo-2,3-butadiene share similarities in structure but differ in the position and number of double bonds and bromine atoms.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other dienes and brominated compounds.
Propriétés
Numéro CAS |
916200-31-2 |
|---|---|
Formule moléculaire |
C9H15Br |
Poids moléculaire |
203.12 g/mol |
InChI |
InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h7,9H,2-6H2,1H3 |
Clé InChI |
VWSBNMCSYQNBPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)

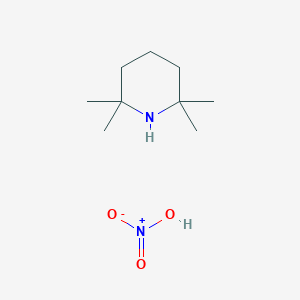
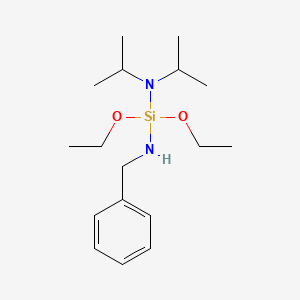
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
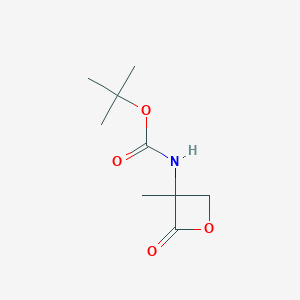
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
